
2-Deschloro Carfentrazone Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 2-Deschloro Carfentrazone Ethyl Ester involves several synthetic routes. One common method includes reacting 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one with acrylic acid through a diazo arylation reaction. This reaction produces 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,3-triazol-1-yl]-4-fluorophenyl}propionic acid. The resulting product is then esterified with ethanol in the presence of an acidic catalyst to yield carfentrazone-ethyl .
Chemical Reactions Analysis
2-Deschloro Carfentrazone Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: In acidic conditions, it can hydrolyze to form carboxylic acid and alcohol.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Reduction: It can be reduced to form corresponding alcohols.
Common reagents used in these reactions include strong acids like hydrochloric acid for hydrolysis and sulfuric acid for esterification . The major products formed from these reactions are carboxylic acids, alcohols, and esters .
Scientific Research Applications
2-Deschloro Carfentrazone Ethyl Ester is primarily used as an intermediate in the synthesis of carfentrazone-ethyl, a herbicide. This herbicide is used in agriculture to control broadleaf weeds in crops such as wheat, rice, and corn . The compound’s degradation behavior and persistence in soil have been studied to assess its environmental impact . Additionally, its stereoselective degradation behavior has been analyzed to understand its environmental risk from a chiral perspective .
Mechanism of Action
The mechanism of action of 2-Deschloro Carfentrazone Ethyl Ester, through its conversion to carfentrazone-ethyl, involves the inhibition of protoporphyrinogen oxidase (PPO). This enzyme is crucial in the chlorophyll biosynthetic pathway of plants. By inhibiting PPO, the compound disrupts membrane integrity, leading to cell death . This mode of action makes it effective in controlling broadleaf weeds .
Comparison with Similar Compounds
2-Deschloro Carfentrazone Ethyl Ester is unique due to its specific structure and mode of action. Similar compounds include:
Carfentrazone-ethyl: The parent compound used as a herbicide.
Sulfentrazone: Another aryl triazolinone herbicide with a similar mode of action.
Fenoxaprop-p-ethyl: A herbicide used for controlling grass weeds.
These compounds share similar applications in agriculture but differ in their chemical structures and specific target weeds .
Properties
Molecular Formula |
C15H15ClF3N3O3 |
|---|---|
Molecular Weight |
377.74 g/mol |
IUPAC Name |
ethyl 3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate |
InChI |
InChI=1S/C15H15ClF3N3O3/c1-3-25-13(23)5-4-9-6-12(11(17)7-10(9)16)22-15(24)21(14(18)19)8(2)20-22/h6-7,14H,3-5H2,1-2H3 |
InChI Key |
FMSBECMBLPOLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


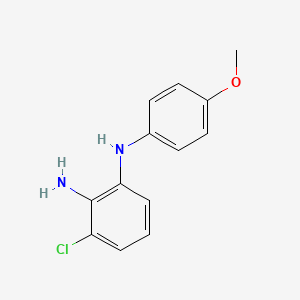
![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B15294149.png)
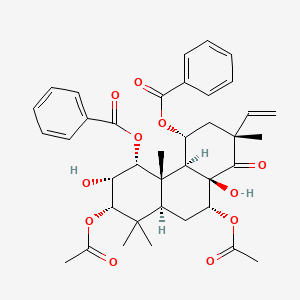
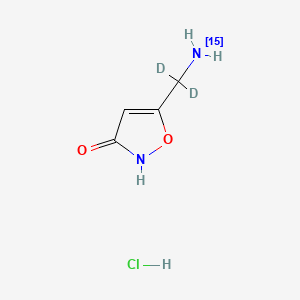
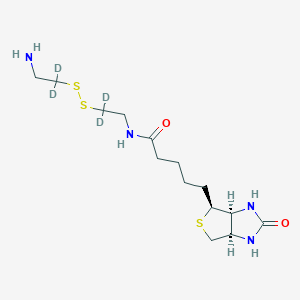
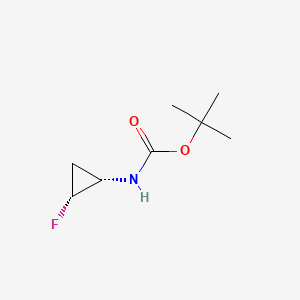
![5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B15294180.png)

![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/structure/B15294194.png)
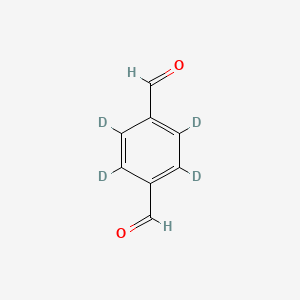
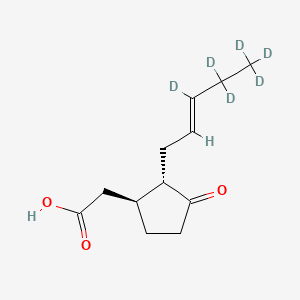

![[(2R,3S,4R)-4-[[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2-oxo-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B15294217.png)

